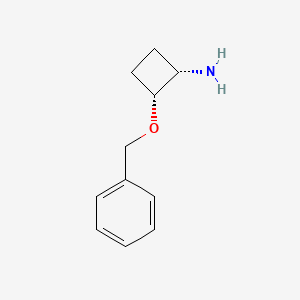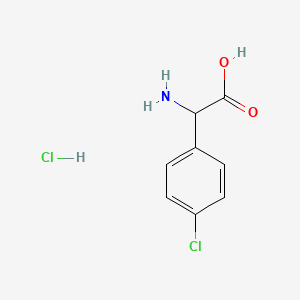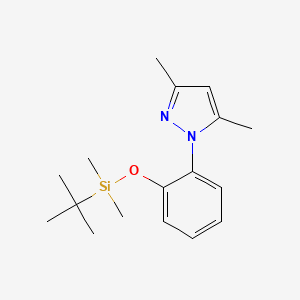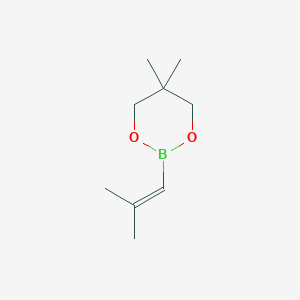
6-(2-Bromoacetamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromoacetamido)hexanoic acid: is an organic compound with the molecular formula C8H14BrNO3 It is a derivative of hexanoic acid, where the amino group is substituted with a bromoacetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromoacetamido)hexanoic acid typically involves the reaction of hexanoic acid with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like N,N-dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-(2-Bromoacetamido)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted hexanoic acid derivatives can be formed.
Hydrolysis Products: Hexanoic acid and bromoacetic acid are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: 6-(2-Bromoacetamido)hexanoic acid is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules .
Biology: In biological research, this compound is used to modify proteins and peptides. The bromoacetamido group can react with thiol groups in cysteine residues, allowing for site-specific labeling and cross-linking of proteins .
Medicine: While not directly used as a drug, this compound is employed in the development of drug delivery systems and as a precursor for bioactive compounds .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mecanismo De Acción
The mechanism of action of 6-(2-Bromoacetamido)hexanoic acid primarily involves its reactivity with nucleophiles. The bromoacetamido group can form covalent bonds with thiol groups in proteins, leading to modifications that can alter the protein’s function. This reactivity is exploited in various biochemical assays and labeling techniques .
Comparación Con Compuestos Similares
6-Bromohexanoic acid: Similar in structure but lacks the amide group, making it less reactive in certain applications.
Aminocaproic acid: An analogue with an amino group instead of the bromoacetamido group, used in different biochemical applications.
Uniqueness: 6-(2-Bromoacetamido)hexanoic acid is unique due to the presence of both the bromo and amido groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form covalent bonds with thiol groups makes it particularly valuable for protein modification and labeling .
Propiedades
Número CAS |
89520-13-8 |
|---|---|
Fórmula molecular |
C8H14BrNO3 |
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
6-[(2-bromoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H14BrNO3/c9-6-7(11)10-5-3-1-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13) |
Clave InChI |
KBHDOOBTWNNNEX-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CCNC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)




![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)


![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)




